N-Cyclohexyl-N'-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5
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Overview
Description
N-Cyclohexyl-N’-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5 is a deuterium-labeled chemical compound. Deuterium labeling is a technique used in scientific research to trace and study the behavior of molecules in various reactions and processes. This compound is particularly valuable in the fields of chemistry, biology, and medicine due to its unique properties and applications.
Scientific Research Applications
N-Cyclohexyl-N’-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand molecular interactions and transformations.
Biology: Employed in metabolic studies to trace the pathways and fate of molecules in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to evaluate the behavior of pharmaceutical compounds in the body.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of catalysis and polymer science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N’-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5 involves several steps. The process typically starts with the preparation of the core structure, followed by the introduction of the deuterium label. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-N’-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered properties.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-N’-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5 involves its interaction with specific molecular targets and pathways. The deuterium label allows for precise tracking and analysis of the compound’s behavior in various environments. This can provide insights into the molecular mechanisms underlying its effects, such as binding to receptors, enzyme inhibition, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Cyclohexyl-N’-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5 include:
tert-Butylamine: An aliphatic primary amine used in various chemical reactions and industrial applications.
3-Hydroxy-4-methoxyphenethylamine: A compound with similar functional groups used in biochemical research.
Uniqueness
What sets N-Cyclohexyl-N’-[2-(tert-butyl)amino-3-hydroxypropoxy]phenylurea-d5 apart from similar compounds is its deuterium labeling. This feature provides unique advantages in research applications, allowing for more accurate and detailed studies of molecular behavior and interactions.
Properties
CAS No. |
1329835-86-0 |
---|---|
Molecular Formula |
C₂₀H₂₈D₅N₃O₃ |
Molecular Weight |
368.53 |
Synonyms |
N-Cyclohexyl-N’-[4-[2-[(1,1-dimethylethyl)amino]-3-hydroxypropoxy]phenyl]urea-d5; |
Origin of Product |
United States |
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